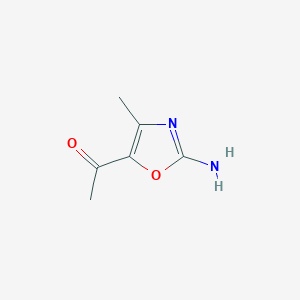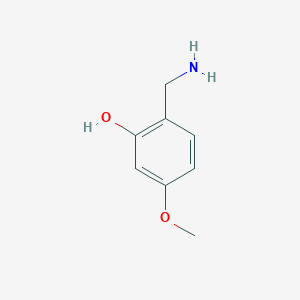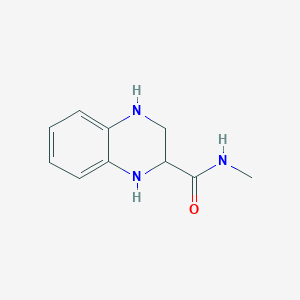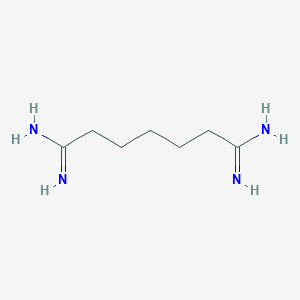
Heptanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vebreltinib, also known as bozitinib, is a novel, potent, and highly selective MET kinase inhibitor. It is primarily used for the treatment of various cancers, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Vebreltinib selectively binds to the c-Met receptor, preventing its phosphorylation and thereby disrupting c-Met signal transduction pathways .
Preparation Methods
The synthetic routes and reaction conditions for vebreltinib involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
Vebreltinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vebreltinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying MET kinase inhibition and its effects on various chemical pathways.
Biology: Employed in research to understand the role of MET signaling in cellular processes and its implications in cancer biology.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly those with MET dysregulations.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .
Comparison with Similar Compounds
Vebreltinib is compared with other similar compounds, such as:
Crizotinib: Another MET kinase inhibitor used for treating NSCLC with MET exon 14 skipping mutations. Vebreltinib shows superior blood-brain barrier permeability and higher selectivity.
Capmatinib: A selective MET inhibitor used for treating NSCLC. Vebreltinib demonstrates higher potency and a broader spectrum of activity against various MET alterations.
Tepotinib: Another MET inhibitor used for treating NSCLC. .
Vebreltinib’s uniqueness lies in its high selectivity, potency, and ability to penetrate the blood-brain barrier, making it a promising candidate for treating various MET-dysregulated cancers.
Properties
CAS No. |
167276-67-7 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
InChI Key |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
Canonical SMILES |
C(CCC(=N)N)CCC(=N)N |
Synonyms |
1,5-DIAMIDINOPENTANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
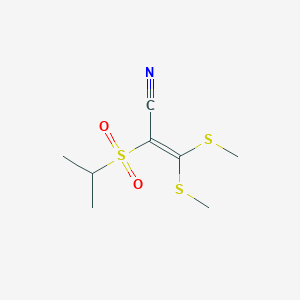
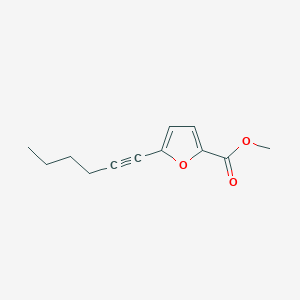
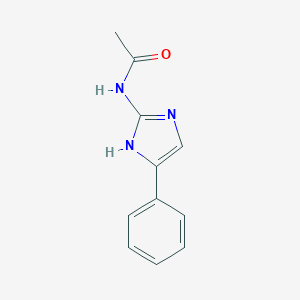
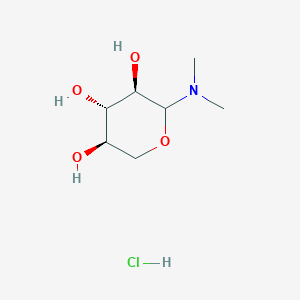
![4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
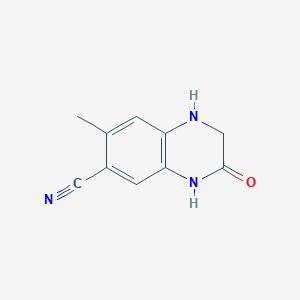
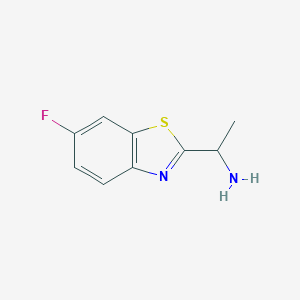
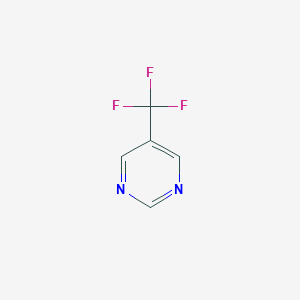
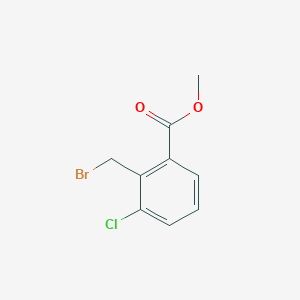
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
